Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl-
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Overview
Description
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- is an organic compound with a complex structure that includes multiple aromatic rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar in structure but contains a phosphine group instead of a carbonyl group.
2-(2-Methoxyphenyl)-ethanol: Contains a hydroxyl group instead of a carbonyl group.
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: Contains a binaphthalene structure with methoxy groups.
Uniqueness
Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- is unique due to its combination of methoxy groups and a carbonyl group within a complex aromatic framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
112128-17-3 |
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Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,2-bis(2-methoxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C22H20O3/c1-24-19-14-8-6-12-17(19)21(18-13-7-9-15-20(18)25-2)22(23)16-10-4-3-5-11-16/h3-15,21H,1-2H3 |
InChI Key |
FYKWZHQQMUIZBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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